1-Methylimidazo[1,5-a]pyridine

Coordination Chemistry Blue Fluorescent Materials N-Heterocyclic Ligands

Researchers require a stable, electron-rich imidazo[1,5-a]pyridine core with predictable photophysics and metal-binding properties, not positional isomers like imidazo[1,2-a]pyridine which differ fundamentally in electronic structure. 1-Methylimidazo[1,5-a]pyridine (CAS 6558-62-9) solves this precisely: • 1-Methyl group optimizes FMO energies for fluorescence quantum yields up to 50% and large Stokes shifts (~11,000 cm⁻¹) • Enables bis(imidazo[1,5-a]pyridine)methane ligands for tetrahedral Zn(II) complexes with bright blue CIE coordinates • Serves as polarized N-heterocyclic olefin (NHO) precursor for π-extended heterocycles inaccessible from monocyclic imidazoles Procurement advantage: Reliable supply for OLED, TADF emitter, and pharmaceutical intermediate R&D.

Molecular Formula C8H8N2
Molecular Weight 132.16 g/mol
CAS No. 6558-62-9
Cat. No. B1607899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylimidazo[1,5-a]pyridine
CAS6558-62-9
Molecular FormulaC8H8N2
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCC1=C2C=CC=CN2C=N1
InChIInChI=1S/C8H8N2/c1-7-8-4-2-3-5-10(8)6-9-7/h2-6H,1H3
InChIKeyFSEDFOMIQFYQCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylimidazo[1,5-a]pyridine: Luminescent Scaffold & Building Block


1-Methylimidazo[1,5-a]pyridine (CAS 6558-62-9) is a bicyclic heteroaromatic compound comprising an imidazole ring fused to a pyridine ring with a methyl substituent at the 1-position [1]. This electron-rich imidazo[1,5-a]pyridine core serves as a versatile platform for the development of fluorescent dyes and probes, N-heterocyclic carbene (NHC) ligands, and thermally activated delayed fluorescence (TADF) emitters [2]. The imidazo[1,5-a]pyridine scaffold is characterized by a large Stokes shift and tunable photoluminescence, making it particularly attractive for organic light-emitting diode (OLED) and solid-state lighting applications [2].

Workflow Luminescent scaffold & NHC ligand precursor
Selection Building block for OLED, TADF, and sensing materials
Context Academic & industrial materials research

1-Methylimidazo[1,5-a]pyridine: Isomer & Analog Differentiation


The imidazo[1,5-a]pyridine scaffold exhibits fundamentally different electronic, photophysical, and coordination properties compared to its positional isomer imidazo[1,2-a]pyridine due to the distinct arrangement of nitrogen atoms within the fused bicyclic system [1]. Within the imidazo[1,5-a]pyridine family, the methyl substituent at the 1-position critically modulates the electron density of the heterocyclic core, influencing frontier molecular orbital (FMO) energies and consequently affecting fluorescence quantum yield, Stokes shift, and metal-binding affinity [2]. The unsubstituted imidazo[1,5-a]pyridine lacks the steric and electronic tuning provided by the 1-methyl group, which can alter rotational barriers and reduce quantum efficiency [2]. Substitution at alternative positions (e.g., 3-methyl) yields compounds with divergent reactivity profiles and synthetic accessibility, precluding direct replacement without altering downstream material performance or reaction outcomes.

Target
Potential Substitute
Risk
1-Methylimidazo[1,5-a]pyridine
Imidazo[1,2-a]pyridine (positional isomer)
Altered electronic & photophysical properties
1-Methylimidazo[1,5-a]pyridine
Unsubstituted imidazo[1,5-a]pyridine
Reduced quantum yield & rotational barrier control
1-Methylimidazo[1,5-a]pyridine
3-Methylimidazo[1,5-a]pyridine
Divergent reactivity & synthetic accessibility

1-Methylimidazo[1,5-a]pyridine: Quantitative Differentiation Evidence


High-Yield Ligand Precursor for Blue Zn(II) Complexes

1-Methylimidazo[1,5-a]pyridine serves as the key precursor for synthesizing bis(1-methylimidazo[1,5-a]pyridin-3-yl)methane (LH), a bidentate ligand for blue-emissive Zn(II) complexes. The ligand precursor LH was prepared in 75% yield under exceptionally mild conditions (water, 60 °C), offering a practical alternative to harsher synthetic routes reported for analogous imidazopyridine ligand frameworks [1]. Coordination to Zn(II) yields tetrahedral complexes with CIE color coordinates very close to standard blue [1].

Ligand Synthesis Yield
Class-level
75% isolated yield (aq. 60 °C)
Supports green ligand production workflow
Mild aqueous conditions; ambient pressure
Coordination Chemistry Blue Fluorescent Materials N-Heterocyclic Ligands

Tunable Quantum Yield via 1,3-Substitution

The imidazo[1,5-a]pyridine scaffold permits systematic tuning of photophysical properties via substitution at the 1- and 3-positions. Methoxylated imidazo[1,5-a]pyridines achieve emission quantum yields ranging from 22% to 50% depending on the substitution pattern, with the 1-position substituent playing a critical role in modulating rotational barriers and frontier molecular orbital energies [1]. While 1-methylimidazo[1,5-a]pyridine itself serves as the unsubstituted core for further functionalization, the demonstrated tunability of the scaffold establishes its utility as a building block for high-quantum-yield emitters.

Quantum Yield Range
Class-level
22% → 50% (via 1,3-substitution)
Supports emitter optimization for OLEDs
Solution-state fluorescence, room temperature
Photophysics Fluorescent Dyes OLED Emitters

OLED Emitter with Large Stokes Shift and High EQE

The imidazo[1,5-a]pyridine scaffold, when functionalized at the 1-position, serves as an effective electron-donating component in donor–acceptor fluorophores for OLED applications. A 1-phenylimidazo[1,5-a]pyridine–anthracene conjugate exhibited a large Stokes shift of approximately 11,000 cm⁻¹, HOMO–LUMO gap of 3.1 eV, and OLED device performance with luminous efficiency of 4.4 cd A⁻¹, power efficiency of 2.2 lm W⁻¹, and external quantum efficiency (EQE) of 3.2% [1]. 1-Methylimidazo[1,5-a]pyridine provides the foundational core that enables this class of materials to achieve efficient intramolecular charge transfer and positive solvatochromism [1].

OLED Device EQE
Class-level
EQE 3.2%, Stokes shift ~11,000 cm⁻¹
Benchmark for imidazo[1,5-a]pyridine emitters
Solution-processed device; 1-phenyl derivative
Organic Light-Emitting Diodes Solid-State Lighting Fluorophores

Intermediate for N-Heterocyclic Olefin Synthesis

The imidazo[1,5-a]pyridine core, including its 1-methyl derivative, enables the synthesis of polarized N-heterocyclic olefins (NHOs) with enhanced reactivity profiles. In contrast to regular NHOs, the unique bicyclic heterocyclic architecture allows the incorporation of various substituents in close proximity to the highly polarized exocyclic C–C bond, facilitating intramolecular cyclization and π-extension reactions [1]. This structural feature distinguishes imidazo[1,5-a]pyridine-derived NHOs from imidazole-based NHOs and positions 1-methylimidazo[1,5-a]pyridine as a strategic starting material for accessing structurally distinct NHO scaffolds.

NHO Scaffold Differentiation
Class-level
Proximity-directed substituent incorporation
Enables unique π-extended NHOs
Structural differentiation from imidazole NHOs
Organocatalysis N-Heterocyclic Olefins Polarized Alkenes

1-Methylimidazo[1,5-a]pyridine: Validated Application Scenarios


Blue-Emissive Zn(II) Complexes for Display and Lighting

Procure 1-methylimidazo[1,5-a]pyridine as the starting material for bis(imidazo[1,5-a]pyridine)methane ligands used in tetrahedral Zn(II) complexes. The ligand precursor LH is prepared in 75% yield under mild aqueous conditions (water, 60 °C), and the resulting complexes exhibit bright blue fluorescence with CIE color coordinates near standard blue [1].

Building Block for High-Quantum-Yield Dyes and OLEDs

Utilize 1-methylimidazo[1,5-a]pyridine as the parent scaffold for synthesizing functionalized imidazo[1,5-a]pyridine fluorophores. Systematic 1,3-substitution enables quantum yield tuning from 22% to 50%, while 1-aryl derivatives in donor–acceptor architectures achieve OLED EQE values of 3.2% with large Stokes shifts (~11,000 cm⁻¹) [1] [2].

Precursor for N-Heterocyclic Olefins in Organocatalysis

Employ 1-methylimidazo[1,5-a]pyridine as the bicyclic heterocyclic platform for generating polarized N-heterocyclic olefins (NHOs). The unique fused ring system enables proximity-directed substituent incorporation near the exocyclic C–C bond, facilitating the synthesis of π-extended heterocycles inaccessible from monocyclic imidazole precursors [1].

Intermediate for Pharmaceutical and Agrochemical Lead Compounds

1-Methylimidazo[1,5-a]pyridine serves as a key intermediate in the preparation of diverse imidazo[1,5-a]pyridine derivatives that have been patented as selective thromboxane synthetase inhibitors, aromatase inhibitors, and RORc inverse agonists [1]. The methyl group at the 1-position provides a handle for further functionalization or serves as a metabolically stable substituent in drug-like molecules.

Application
Selection Property
Validation Focus
Blue-emissive Zn(II) complex research
Ligand synthesis under mild aqueous conditions
Reproducibility of complex formation & CIE coordinates
High-QY dye & OLED emitter development
Quantum yield tunability via 1,3-substitution
Emission quantum yield & Stokes shift validation
N-heterocyclic olefin (NHO) synthesis
Bicyclic scaffold for proximity-directed substitution
Reactivity profiling & cyclization efficiency
Pharmaceutical & agrochemical intermediate
Derivatizable imidazo[1,5-a]pyridine core
Synthetic route screening & lead optimization

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